6,7-Dihydrobiopterin

Biopterin Metabolism Autoxidation Kinetics Cofactor Stability

6,7-Dihydrobiopterin (quinonoid dihydrobiopterin, q‑BH₂) is the transient quinonoid intermediate of the tetrahydrobiopterin (BH₄) cofactor cycle, central to aromatic amino acid hydroxylation and nitric oxide synthesis. This pteridine compound (C₉H₁₃N₅O₃, MW 239.23 g·mol⁻¹) is the direct product of BH₄ oxidation during phenylalanine, tyrosine, and tryptophan hydroxylase reactions and the obligate substrate of 6,7‑dihydropteridine reductase (DHPR, EC 1.5.1.34).

Molecular Formula C9H13N5O3
Molecular Weight 239.23 g/mol
Cat. No. B12355293
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Dihydrobiopterin
Molecular FormulaC9H13N5O3
Molecular Weight239.23 g/mol
Structural Identifiers
SMILESCC(C(C1CN=C2C(=N1)C(=O)NC(=N2)N)O)O
InChIInChI=1S/C9H13N5O3/c1-3(15)6(16)4-2-11-7-5(12-4)8(17)14-9(10)13-7/h3-4,6,15-16H,2H2,1H3,(H3,10,11,13,14,17)
InChIKeyZHQJVZLJDXWFFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6,7-Dihydrobiopterin Specifications for Biopterin-Cycle Procurement


6,7-Dihydrobiopterin (quinonoid dihydrobiopterin, q‑BH₂) is the transient quinonoid intermediate of the tetrahydrobiopterin (BH₄) cofactor cycle, central to aromatic amino acid hydroxylation and nitric oxide synthesis [1]. This pteridine compound (C₉H₁₃N₅O₃, MW 239.23 g·mol⁻¹) is the direct product of BH₄ oxidation during phenylalanine, tyrosine, and tryptophan hydroxylase reactions and the obligate substrate of 6,7‑dihydropteridine reductase (DHPR, EC 1.5.1.34) [2]. Unlike its tautomer 7,8‑dihydrobiopterin, 6,7‑dihydrobiopterin retains the ability to be enzymatically recycled to BH₄, making its accurate quantification and procurement essential for studies of cofactor regeneration, neurotransmitter biosynthesis, and inborn errors of pterin metabolism.

Why Generic Dihydrobiopterin Cannot Substitute for 6,7-Dihydrobiopterin


Although commonly grouped under “dihydrobiopterin” or “BH₂,” the quinonoid 6,7‑dihydrobiopterin (q‑BH₂) is structurally, functionally, and analytically distinct from its 7,8‑dihydrobiopterin tautomer [1]. Only the 6,7‑isomer serves as the substrate for DHPR and can be recycled to BH₄; the 7,8‑isomer is a dead‑end product that must be reduced by dihydrofolate reductase (DHFR) via a kinetically slower, NADPH‑dependent salvage pathway [2]. 6,7‑Dihydrobiopterin has a half‑life measured in tens of minutes under physiological conditions, whereas 7,8‑dihydrobiopterin is stable for hours to days, meaning that substitution of the stable tautomer in enzyme assays, biomarker studies, or oxidation‑kinetics experiments yields fundamentally misleading conclusions about cofactor recycling capacity [3].

6,7-Dihydrobiopterin Quantitative Differentiation Evidence


Half‑Life in Aqueous Buffer Versus Tetrahydrobiopterin at Physiologic pH

In a direct head‑to‑head comparison under identical experimental conditions, 6,7‑dihydrobiopterin (qH₂Bip) consistently exhibits an autoxidation half‑life longer than that of tetrahydrobiopterin (H₄Bip). In formate buffer at pH 7.4, the mean first‑phase half‑life of qH₂Bip is 134 min versus 127 min for H₄Bip; in citrate buffer at pH 2.8, qH₂Bip half‑life is 120 min versus 83 min for H₄Bip [1]. Across all tested buffer and pH combinations, the descriptive statistical analysis confirmed that qH₂Bip half‑lives are significantly higher than those of H₄Bip (p < 0.05) [1].

Biopterin Metabolism Autoxidation Kinetics Cofactor Stability

Enzymatic Substrate Efficiency Compared to the Stable 6,6‑Dimethyl Analog

Bailey and Ayling (1983) demonstrated that the synthetic 6,6‑dimethyl‑quinonoid‑dihydropterin (q‑6,6‑Me₂PH₂) is a superior substrate for sheep‑liver dihydropteridine reductase compared to natural quinonoid dihydrobiopterin: the Vₘₐₓ of q‑6,6‑Me₂PH₂ is double that of the natural isomer, while its Kₘ is 0.4 mM [1]. The natural isomer’s kinetic parameters could not be precisely determined because it spontaneously rearranges to 7,8‑dihydrobiopterin during the assay, a tautomerization that q‑6,6‑Me₂PH₂ cannot undergo [1]. The half‑life of q‑6,6‑Me₂PH₂ in 0.1 M Tris‑HCl, pH 7.4, is 4 h at 27 °C and 1.25 h at 37 °C, whereas the natural quinonoid dihydrobiopterin rearranges on a timescale of ≤ 5 min under similar conditions [1][2].

Enzyme Kinetics Dihydropteridine Reductase Substrate Specificity

Ionization Constants Distinct from 7,8‑Dihydrobiopterin and Tetrahydrobiopterin

The strongest acidic pKₐ of 6,7‑dihydrobiopterin is 7.69 (strongest basic pKₐ = 1.82), computed by ChemAxon [1]. This differs from 7,8‑dihydrobiopterin, which has a strongest acidic pKₐ of 7.62 and a markedly lower strongest basic pKₐ of 0.59 [2]. Tetrahydrobiopterin is substantially more basic, with strongest acidic pKₐ ≈ 10.01 and strongest basic pKₐ ≈ 3.58 [3]. The net physiological charge of all three species is neutral, but their distinct ionization profiles govern chromatographic retention, MS ionisation efficiency, and buffer selection for preparative work.

Physicochemical Properties pKa Chromatographic Separation

Biological Prevalence in Human Urine Relative to 7,8‑Dihydrobiopterin

Using differential Crithidia bioassay after selective oxidation and ECTEOLA‑Sephadex chromatography, Kaufman et al. (1978) found that in human urine, approximately 50 % of total biopterin exists as tetrahydrobiopterin plus quinonoid dihydrobiopterin (6,7‑BH₂), while the other 50 % is 7,8‑dihydrobiopterin [1]. In mouse liver and blood, the reduced forms (BH₄ + 6,7‑BH₂) are the prevalent species, whereas in tadpole tail, oxidized biopterin predominates [1]. The presence of 6,7‑BH₂ was confirmed by coenzyme assay for phenylalanine hydroxylation [1].

Biomarker Pterin Profiling Clinical Chemistry

Specific MS/MS Transition Enabling Selective Quantification Versus Other Pterins

Boulghobra et al. (2023) disclosed a specific MS/MS transition for quinonoid dihydrobiopterin (qH₂Bip) that is distinct from tetrahydrobiopterin (H₄Bip), 7,8‑dihydrobiopterin (H₂Bip), and biopterin, enabling chromatographic separation and quantification of all four species in under 3.5 min [1]. This method achieved relative standard deviations below 5 % for both qH₂Bip and H₂Bip at concentrations from 5 nM to 2000 nM [1]. Prior to this disclosure, no validated method existed to separately quantify the quinonoid intermediate, leading to its systematic omission from pterin analyses for over 50 years [1].

Analytical Chemistry LC‑MS/MS Method Validation

6,7-Dihydrobiopterin Procurement Application Scenarios Based on Verified Evidence


BH₄ Autoxidation and Cofactor Stability Studies

For investigations of tetrahydrobiopterin oxidation kinetics, 6,7‑dihydrobiopterin is the primary intermediate that must be quantified to close the mass balance of the BH₄ degradation pathway. The validated LC‑MS/MS method of Boulghobra et al. (2023) [1], which achieves separation of qH₂Bip, H₄Bip, H₂Bip, and biopterin in under 3.5 min with <5 % RSD, requires authentic 6,7‑dihydrobiopterin as a calibration standard. The half‑life data generated by this method [1] further inform experimental design: buffer selection dramatically impacts qH₂Bip stability (half‑life ranges from 34 min in acetate pH 3.0 to 134 min in formate pH 7.4), dictating sample preparation and analysis timelines.

Dihydropteridine Reductase (DHPR) Enzymology and Inhibitor Screening

6,7‑Dihydrobiopterin is the obligate physiological substrate of DHPR (EC 1.5.1.34). Bailey and Ayling (1983) [2] demonstrated that the natural quinonoid isomer’s kinetic behaviour differs fundamentally from synthetic analogs (2‑fold lower Vₘₐₓ for DHPR compared to the 6,6‑dimethyl analog). Therefore, laboratories conducting DHPR activity assays, kinetic characterization, or inhibitor screening for phenylketonuria variant research must use authentic 6,7‑dihydrobiopterin to obtain physiologically translatable Kₘ, Vₘₐₓ, and IC₅₀ values.

Clinical Pterin Biomarker Profiling and Diagnostic Method Validation

In human urine, quinonoid dihydrobiopterin accounts for approximately half of the total biopterin pool [3]. Clinical laboratories developing or validating pterin assays for the differential diagnosis of BH₄ deficiencies (including autosomal recessive GTP cyclohydrolase I deficiency, 6‑pyruvoyl‑tetrahydropterin synthase deficiency, and DHPR deficiency) must include 6,7‑dihydrobiopterin in their calibration panels. Failure to do so leads to a systematic ∼50 % underestimation of reduced biopterins and potential misclassification of patients.

Neurotransmitter Synthesis and Cofactor Recycling Research

6,7‑Dihydrobiopterin is the immediate product of the phenylalanine, tyrosine, and tryptophan hydroxylase reactions that drive dopamine, norepinephrine, and serotonin biosynthesis [4]. The finding that its half‑life under physiological pH (134 min in formate pH 7.4) is significantly longer than previously assumed [1] means that 6,7‑dihydrobiopterin can be directly studied as a stable intermediate in cofactor‑recycling assays. This is especially relevant for research on BH₄‑responsive neurological disorders and for evaluating the impact of DHPR mutations on neurotransmitter homeostasis.

Quote Request

Request a Quote for 6,7-Dihydrobiopterin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.